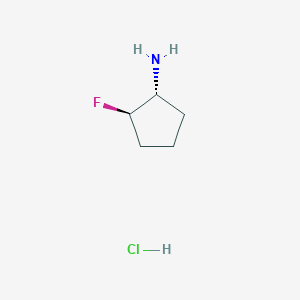

trans-2-Fluorocyclopentan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2R)-2-fluorocyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXOEOALNHXCOE-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

trans-2-Fluorocyclopentan-1-amine hydrochloride CAS 2227197-40-0

An In-depth Technical Guide to trans-2-Fluorocyclopentan-1-amine Hydrochloride (CAS 2227197-40-0)

Disclaimer: Direct, in-depth experimental data for this compound under the specific CAS number 2227197-40-0 is limited in publicly accessible literature. This guide, therefore, has been constructed by a Senior Application Scientist to provide a robust, technically-grounded projection of its properties, synthesis, and applications. The insights herein are synthesized from established principles of organic and medicinal chemistry, analysis of structurally analogous compounds, and data on related fluorinated alicyclic amines.

Introduction: A Modern Building Block for Drug Discovery

This compound is a functionalized alicyclic amine that embodies a strategic design element in modern medicinal chemistry. The incorporation of a fluorine atom onto the cyclopentyl scaffold is not a trivial substitution; it is a deliberate tactic to modulate the physicochemical and pharmacological properties of a parent molecule. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly influence a compound's metabolic stability, pKa, lipophilicity (LogP), and binding interactions with biological targets.[1][2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental properties and a plausible synthetic pathway to its potential applications as a valuable building block in the creation of novel therapeutics.

Physicochemical and Computed Properties

The properties of the hydrochloride salt are derived from the parent free base, trans-2-fluorocyclopentan-1-amine. The introduction of fluorine is known to decrease the basicity (lower pKa) of the neighboring amine compared to its non-fluorinated counterpart, a critical consideration in drug design for optimizing target engagement and pharmacokinetic profiles.[3][4]

Table 1: Predicted Physicochemical Properties

| Property | Value (Free Base) | Reference / Note |

|---|---|---|

| Molecular Formula | C₅H₁₀FN | [5] |

| Molecular Weight | 103.14 g/mol | [5] |

| Exact Mass | 103.079727485 Da | [5] |

| XLogP3-AA | 0.6 | Computed by XLogP3 3.0[5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Topological Polar Surface Area | 26 Ų | [5] |

| pKa (amine) | ~9.0 - 9.5 | Estimated based on data for related fluoroalkyl amines, which show a pKa decrease of ~1.5 units per fluorine atom.[3] |

| Form | Solid | Expected for a hydrochloride salt. |

| Solubility | Water Soluble | Expected for a hydrochloride salt of a small amine. |

| Storage Temperature | 2-8°C, under inert gas | Recommended for analogous fluorinated amine hydrochlorides.[6] |

Proposed Synthesis and Stereochemical Control

The synthesis of trans-2-Fluorocyclopentan-1-amine requires a stereoselective approach to ensure the desired trans relationship between the fluorine and amine substituents. A plausible and scalable route can be adapted from methodologies developed for other fluorinated cyclopentane building blocks.[4][7] A modified Curtius rearrangement is a robust method for converting a carboxylic acid to a primary amine.[4]

Proposed Synthetic Workflow

The synthesis can be envisioned starting from a commercially available precursor, such as a monoester of trans-cyclopentane-1,2-dicarboxylic acid.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Selective Reduction: The carboxylic acid group of the starting monoester is selectively reduced to a primary alcohol using a reagent like borane dimethyl sulfide complex (Me₂S·BH₃) in THF.[4]

-

Fluorination: The resulting alcohol is converted into a good leaving group, such as a triflate, by reacting it with trifluoromethanesulfonic anhydride (Tf₂O). Subsequent nucleophilic substitution with a fluoride source (e.g., tetramethylammonium fluoride - TMAF) yields the fluoromethyl derivative.[4][7]

-

Curtius Rearrangement: The remaining carboxylic acid is converted to an N-Boc protected amine via a modified Curtius rearrangement using diphenylphosphoryl azide (DPPA) in tert-butanol under heat.[4]

-

Deprotection & Salt Formation: The Boc protecting group is removed under acidic conditions (e.g., HCl in dioxane). The resulting free amine is then precipitated as the hydrochloride salt by treatment with HCl in a non-polar solvent like diethyl ether to yield the final product.

Analytical Characterization

To confirm the identity, purity, and stereochemistry of the synthesized compound, a standard battery of analytical techniques would be employed. The interpretation of the resulting spectra is crucial for validating the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for elucidating the carbon-hydrogen framework and confirming the trans stereochemistry through the analysis of coupling constants.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) | Key Feature / Coupling |

|---|---|---|

| ¹H | ~4.5 - 5.0 | CH-F proton, exhibits a large doublet of triplets splitting due to coupling with ¹⁹F (¹J_HF ~50 Hz) and adjacent protons. |

| ¹H | ~3.0 - 3.5 | CH-N proton, multiplet. |

| ¹H | ~1.5 - 2.5 | Cyclopentyl CH₂ protons, complex multiplets. |

| ¹³C | ~90 - 95 | CH-F carbon, shows a large one-bond C-F coupling (¹J_CF ~170-180 Hz). |

| ¹³C | ~55 - 60 | CH-N carbon. |

| ¹³C | ~20 - 40 | Cyclopentyl CH₂ carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Predicted Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3200-2800 (broad) | N⁺-H | Stretching (Ammonium salt) |

| 2960-2850 | C-H | Stretching (sp³ C-H) |

| ~1600 & ~1500 | N⁺-H | Bending (Amine salt overtone/combination bands) |

| 1100-1000 | C-F | Stretching |

Mass Spectrometry (MS)

MS provides the molecular weight of the free base and information about its fragmentation pattern.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Interpretation |

|---|---|

| 104.08 | [M+H]⁺ (Molecular ion of the free base) |

| 84.07 | [M-HF]⁺ (Loss of hydrogen fluoride) |

| 86.09 | [M-NH₃]⁺ (Loss of ammonia) |

Caption: Relationship between analytical methods and structural data.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile scaffold or building block for lead optimization in drug discovery.[7][8][9]

Modulation of Pharmacokinetic Properties

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Introducing fluorine at a potential site of oxidative metabolism (e.g., a benzylic position in a more complex molecule) can block this pathway, thereby increasing the compound's half-life.[2]

-

Lipophilicity and Permeability: Fluorine substitution can alter a molecule's LogP, which affects its solubility, permeability across biological membranes (like the blood-brain barrier), and off-target binding. The effect is context-dependent and allows for fine-tuning of this critical property.[1][3]

Enhancement of Pharmacodynamic Properties

-

Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of a molecule, potentially leading to new, favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in a target protein's binding pocket.

-

Conformational Control: The steric bulk and gauche effect associated with fluorine can restrict the conformational flexibility of the cyclopentane ring, locking the molecule into a more biologically active conformation.

Hypothetical Target Engagement Pathway

Given the prevalence of alicyclic amines in centrally active agents, a molecule derived from this building block could plausibly target a G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor. The amine would serve as the key anchoring point, while the fluorinated ring would occupy a hydrophobic pocket and provide metabolic stability.

Caption: Hypothetical GPCR signaling pathway for a derived ligand.

Safety, Handling, and Storage

As a novel chemical entity, this compound should be handled with care, following standard laboratory safety protocols. The GHS classifications for the parent amine and related compounds indicate potential hazards.[5]

-

Hazard Classification: Expected to be a skin, eye, and respiratory tract irritant.[5] May be harmful if swallowed.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Handle in a well-ventilated area or a chemical fume hood.

-

First Aid Measures:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, store under an inert atmosphere (e.g., Argon) at refrigerated temperatures (2-8°C).[6]

References

- Sigma-Aldrich. (n.d.). trans-2-fluorocyclopropanamine hydrochloride | 114152-96-4.

- PubChem. (n.d.). 2-Fluorocyclopentan-1-amine. National Center for Biotechnology Information.

- ACS Publications. (2002, February 19). Utilization of Cyclopentylamine as Structure-Directing Agent for the Formation of Fluorinated Gallium Phosphates.

- Made-in-China.com. (n.d.).

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- TCI Chemicals. (2024, December 2). SAFETY DATA SHEET.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Bobovskyi, B. V., Kudryk, O. V., et al. (2026, February 5). Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. ChemRxiv.

- KISHIDA CHEMICAL CO., LTD. (n.d.).

- PubMed. (2013, January 18). Synthesis of fluorinated cyclopropyl amino acid analogues. Journal of Organic Chemistry.

- ChemicalBook. (2025, July 16). trans-2-Fluorocyclopropanamine hydrochloride | 114152-96-4.

- PubChem. (n.d.). trans-2-Fluorocyclohexan-1-amine hydrochloride. National Center for Biotechnology Information.

- Advanced ChemBlocks. (2026, February 19). Trans-(1R,2R)-2-fluorocyclopentan-1-amine 97%.

- MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.

- Chemenu. (n.d.). cas 2125943-82-8|| where to buy this compound.

- BLDpharm. (n.d.). (1R,2S)-2-Fluorocyclopentan-1-amine hydrochloride | 1955474-71-1.

- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.

- Sigma-Aldrich. (n.d.). trans-2-Fluorocyclopropanamine hydrochloride | 114152-96-4.

- PubMed Central. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine.

- ChemRxiv. (n.d.). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery.

- ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks.

- ScienceDirect. (2026, January 16). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.

- MDPI. (2023, February 6). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines.

- BenchChem. (2025). Spectroscopic Data Interpretation for cis-3-(Hydroxymethyl)cyclopentanol: An In-depth Technical Guide.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 2-Fluorocyclopentan-1-amine | C5H10FN | CID 22715767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trans-2-fluorocyclopropanamine hydrochloride | 114152-96-4 [chemicalbook.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of fluorinated cyclopropyl amino acid analogues: toward the synthesis of original fluorinated peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. kishida.co.jp [kishida.co.jp]

The Strategic Role of Fluorinated Cyclopentanes in Medicinal Chemistry

An In-depth Technical Guide to (1R,2R)-2-fluorocyclopentan-1-amine HCl: A Chiral Building Block for Modern Drug Discovery

Executive Summary: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties such as metabolic stability, lipophilicity, and receptor binding affinity. Among the vast array of fluorinated structures, chiral cyclic amines represent a particularly valuable class of building blocks. This guide provides a comprehensive technical overview of (1R,2R)-2-fluorocyclopentan-1-amine hydrochloride, a stereochemically defined building block with significant potential for the development of novel therapeutics. We will explore its fundamental properties, delve into a robust stereoselective synthetic strategy, detail rigorous analytical methods for its characterization, and discuss its strategic application in drug design. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this fluorinated scaffold.

The introduction of fluorine into drug candidates can profoundly alter their biological profile.[1] The high electronegativity and small van der Waals radius of the fluorine atom can lead to enhanced binding interactions, altered electronic properties, and blocked metabolic pathways, often resulting in improved potency and pharmacokinetic profiles.[1] When this fluorine atom is incorporated into a constrained cyclic system like a cyclopentane ring, it introduces a specific conformational bias.

The cyclopentane scaffold itself is a prevalent motif in numerous natural products and approved pharmaceuticals. Its non-planar, flexible nature allows it to present substituents in distinct three-dimensional arrangements, facilitating precise interactions with biological targets. The combination of a fluorine substituent and a chiral amine on this ring system, as in (1R,2R)-2-fluorocyclopentan-1-amine, creates a building block with a fixed, predictable stereochemistry. This is of paramount importance in drug design, where enantiomeric purity is critical for selective receptor engagement and minimizing off-target effects. This specific trans configuration of the fluorine and amine groups provides a unique spatial arrangement for further molecular elaboration.

Physicochemical and Structural Properties

(1R,2R)-2-fluorocyclopentan-1-amine HCl is a chiral compound supplied as a stable hydrochloride salt. Its defined stereochemistry is crucial for its utility as a building block in asymmetric synthesis.

| Property | Value | Source |

| IUPAC Name | (1R,2R)-2-fluorocyclopentan-1-amine hydrochloride | |

| CAS Number | 2227197-40-0 | |

| Molecular Formula | C₅H₁₁ClFN | |

| Molecular Weight | 139.60 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| InChI Key | ZJXOEOALNHXCOE-TYSVMGFPSA-N | |

| Storage | Refrigerated, under inert atmosphere |

The hydrochloride salt form enhances the stability and handling of the parent amine, which is a common practice for primary amines used in synthesis. The presence of the electron-withdrawing fluorine atom adjacent to the amine group is expected to lower the pKa of the corresponding ammonium ion compared to non-fluorinated cyclopentylamine, a factor that can significantly influence drug absorption and distribution.[2]

Stereoselective Synthesis Strategy

The synthesis of enantiomerically pure (1R,2R)-2-fluorocyclopentan-1-amine HCl hinges on establishing the correct stereochemistry early and carrying it through the synthetic sequence. A highly effective approach involves the enzymatic resolution of a precursor alcohol, followed by stereospecific conversion to the amine.

Protocol: Enzymatic Kinetic Resolution of rac-trans-2-Fluorocyclopentan-1-ol[5]

This protocol describes the kinetic resolution of the racemic alcohol precursor, which yields the desired (1R,2R)-enantiomer with high optical purity. The enzyme selectively acylates the (1S,2S)-enantiomer, leaving the desired (1R,2R)-alcohol unreacted.

Materials:

-

rac-trans-2-Fluorocyclopentan-1-ol

-

Lipase B from Candida antarctica (CAL-B), immobilized

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., tert-Butyl methyl ether, TBME)

Procedure:

-

To a solution of rac-trans-2-fluorocyclopentan-1-ol (1.0 eq) in anhydrous TBME, add vinyl acetate (1.5-2.0 eq).

-

Add immobilized CAL-B (e.g., 50 mg/mmol of substrate).

-

Stir the suspension at room temperature (20-25°C).

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically stopped at ~50% conversion to achieve maximum enantiomeric excess for both the remaining alcohol and the formed ester.

-

Upon reaching ~50% conversion, filter off the immobilized enzyme and wash it with fresh solvent.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (1R,2R)-2-fluorocyclopentan-1-ol from the (1S,2S)-2-fluorocyclopentyl acetate product via column chromatography on silica gel.

Proposed Protocol: Stereospecific Conversion to (1R,2R)-2-fluorocyclopentan-1-amine

A standard and reliable method to convert an alcohol to an amine with inversion of stereochemistry is the Mitsunobu reaction. To obtain the target (1R,2R)-amine, one must start with the opposite enantiomer of the alcohol, (1S,2R)-2-fluorocyclopentan-1-ol, which can be obtained via the same kinetic resolution process.

Materials:

-

(1S,2R)-2-Fluorocyclopentan-1-ol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Diphenylphosphoryl azide (DPPA) or Phthalimide

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrazine hydrate (if using phthalimide)

-

Hydrochloric acid (solution in ether or isopropanol)

Procedure (via Phthalimide):

-

Dissolve (1S,2R)-2-fluorocyclopentan-1-ol (1.0 eq), phthalimide (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF under an argon atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add DIAD (1.2 eq) dropwise to the stirred solution. The reaction is often characterized by a color change from colorless to orange/red.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis shows complete consumption of the starting alcohol.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to yield the (1R,2R)-N-(2-fluorocyclopentyl)phthalimide intermediate.

-

Dissolve the purified phthalimide intermediate in ethanol or methanol.

-

Add hydrazine hydrate (2.0-3.0 eq) and heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature, filter off the precipitate, and concentrate the filtrate.

-

Dissolve the residue in a suitable solvent like dichloromethane and wash with aqueous base (e.g., 1M NaOH) to remove any remaining phthalimide-related impurities. Dry the organic layer and concentrate to yield the crude free amine, (1R,2R)-2-fluorocyclopentan-1-amine.

Final Step: Hydrochloride Salt Formation

-

Dissolve the crude free amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution to 0°C.

-

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.0-1.1 eq) with stirring.

-

The (1R,2R)-2-fluorocyclopentan-1-amine HCl salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.

4.1 Spectroscopic Analysis:

-

¹H NMR: Provides information on the proton environment. Expected signals would include multiplets for the cyclopentane ring protons and a broad signal for the amine protons. Coupling between protons and the adjacent fluorine atom (²J-H,F and ³J-H,F) would be observable.

-

¹³C NMR: Shows the carbon skeleton. The carbon bonded to fluorine will appear as a doublet due to ¹J-C,F coupling, which is typically large (170-250 Hz). The carbon bonded to the amine group will also be affected.

-

¹⁹F NMR: A crucial technique for fluorinated compounds. A single resonance is expected, and its coupling pattern to adjacent protons can help confirm the structure. It is also highly sensitive for determining the purity of the precursor alcohol after derivatization with Mosher's acid chloride.[3]

-

Mass Spectrometry (MS): Used to confirm the molecular weight. Electrospray ionization (ESI) would show the molecular ion of the free amine at m/z 104.1.

-

Infrared (IR) Spectroscopy: Will show characteristic stretches for N-H bonds (around 3300-3400 cm⁻¹) of the amine salt and C-F bond (around 1000-1100 cm⁻¹).

4.2 Chromatographic Purity:

-

High-Performance Liquid Chromatography (HPLC): A standard reverse-phase HPLC method is used to determine chemical purity, typically targeting >97%.

-

Chiral HPLC: Essential for confirming the enantiomeric excess (e.e.) of the final product. A suitable chiral stationary phase is used to separate the (1R,2R) and (1S,2S) enantiomers.

Applications in Medicinal Chemistry and Drug Design

The (1R,2R)-2-fluorocyclopentan-1-amine HCl scaffold is a valuable tool for lead optimization in drug discovery programs. Its utility stems from the predictable influence of the fluorine atom and the stereodefined presentation of the amine functionality.

-

Modulation of Basicity: The amine group serves as a key handle for derivatization, often forming amides, sulfonamides, or participating in reductive aminations. The fluorine atom at the C2 position lowers the basicity (pKa) of the amine.[2] This can be a critical design element to fine-tune the ionization state of a drug molecule at physiological pH, impacting its solubility, cell permeability, and potential for hERG channel interactions.

-

Conformational Constraint and Metabolic Stability: The cyclopentane ring provides a degree of conformational rigidity, while the fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group. Importantly, the C-F bond is exceptionally strong, making the position of fluorination resistant to oxidative metabolism by cytochrome P450 enzymes. Placing the fluorine atom adjacent to the reactive amine center can sterically and electronically shield it, potentially modulating its reactivity and metabolic profile.

-

Vector for Novel Interactions: The polarized C-F bond can participate in non-canonical hydrogen bonds and dipole-dipole interactions within a protein binding pocket, offering a unique vector for improving ligand affinity and selectivity.

Safety, Handling, and Storage

Hazard Identification: (1R,2R)-2-fluorocyclopentan-1-amine HCl is classified as a hazardous substance.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Signal Word: Warning.

-

Pictogram: GHS07 (Exclamation mark).

Handling:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust.

-

Avoid contact with skin and eyes.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry place. For long-term stability, refrigerated storage is recommended.

Conclusion

(1R,2R)-2-fluorocyclopentan-1-amine hydrochloride is a high-value chiral building block that embodies several key principles of modern medicinal chemistry. The combination of a stereochemically defined amine on a conformationally constrained ring with a strategically placed fluorine atom provides a powerful platform for drug discovery. The synthetic route, accessible via enzymatic resolution, allows for the production of highly enantiopure material. Its predictable influence on physicochemical properties and metabolic stability makes it an attractive component for generating next-generation therapeutics with improved pharmacological profiles. As the demand for more sophisticated and effective small molecule drugs continues to grow, scaffolds like this will remain essential tools for researchers and scientists in the field.

References

-

Kolodiazhna, O. O., et al. (2022). Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. Arkivoc, 2022(iii), 1-13. Available from: [Link]

-

Grygorenko, O. O., et al. (2023). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. Available from: [Link]

-

Melnykov, K. P., et al. (2023). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. Available from: [Link]

-

Melnykov, K. P., et al. (2023). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ResearchGate. Available from: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]

-

Tyagi, V., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779. Available from: [Link]

- Google Patents. (n.d.). CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.

-

Moore, J. A., & Reed, D. E. (1961). Diazomethane. Organic Syntheses, 41, 16. Available from: [Link]

-

Forró, E., & Fülöp, F. (2011). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 22(13), 1399-1404. Available from: [Link]

-

PubChem. (n.d.). 2-Fluorocyclopentan-1-amine. Retrieved from: [Link]

Sources

Strategic Guide to Fluorinated Alicyclic Amines in Medicinal Chemistry

Executive Summary

This technical guide addresses the structural optimization of alicyclic amines (pyrrolidines, piperidines, azetidines) using fluorine substitution. For medicinal chemists, the strategic incorporation of fluorine into these scaffolds is not merely about metabolic blocking; it is a precision tool for modulating basicity (

Part 1: Physicochemical Tuning & Stereoelectronics

Basicity Modulation ( )

The introduction of fluorine, the most electronegative element (

-

The Rule of Thumb: A single fluorine atom at the

-position to an amine typically lowers the -

Bioisosteric Utility: This allows researchers to convert a highly basic, impermeable amine (

) into a neutral or partially ionized species at physiological pH (

Conformational Control: The Gauche Effect

Unlike steric bulk which dictates anti conformations to minimize repulsion, C–F bonds often prefer a gauche orientation relative to adjacent electron-rich bonds (C–N) or lone pairs.[2] This is the Fluorine Gauche Effect .

-

Mechanism: The effect is driven by

hyperconjugation.[2] The electron-rich -

Application in Piperidines: In 3-fluoropiperidines, the protonated ammonium species often prefers the axial fluorine conformation.

-

Why? The axial C–F bond aligns anti-periplanar to the C–H bonds, maximizing stabilizing hyperconjugation. Furthermore, the axial orientation places the electronegative F closer to the positively charged

, creating a stabilizing electrostatic interaction (dipole alignment).

-

Visualization: The Gauche Effect Logic

The following diagram illustrates the stereoelectronic logic dictating conformational preferences in fluorinated amines.

Caption: Logical differentiation between steric control (favoring anti) and stereoelectronic control (favoring gauche) in fluorinated systems.

Part 2: Synthetic Methodologies

Strategic Approaches

-

Deoxofluorination: Direct conversion of alcohols to fluorides using reagents like DAST, Deoxo-Fluor, or XtalFluor. Best for late-stage modification of chiral hydroxy-amines.

-

Building Block Assembly: Utilization of commercially available fluorinated pyridines or nitro-olefins, followed by reduction/cyclization. Best for scaffold generation.

Protocol: Deoxofluorination of N-Protected 3-Hydroxypiperidine

This protocol describes the conversion of (3R,4R)-4-hydroxy-3-methylpiperidine derivative to its fluorinated analog. This reaction is notoriously sensitive to moisture and can lead to elimination (alkene formation) if not controlled.

Reagents:

-

Substrate: N-Boc-3-hydroxypiperidine derivative (1.0 equiv)

-

Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) (1.2–1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Saturated aqueous

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under nitrogen atmosphere. Add the N-Boc-3-hydroxypiperidine substrate and dissolve in anhydrous DCM (0.1 M concentration).

-

Cryogenic Addition: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to suppress elimination side-reactions.

-

Reagent Addition: Add DAST dropwise via syringe over 10–15 minutes. Caution: DAST fumes are corrosive.

-

Equilibration: Stir at -78 °C for 1 hour.

-

Warming: Allow the reaction to warm slowly to room temperature (RT) over 4–6 hours. Monitor by TLC or LCMS for disappearance of starting material.

-

Troubleshooting: If conversion is low, warm to 40 °C (reflux) only if using Deoxo-Fluor (thermally more stable than DAST).

-

-

Quenching (Critical Safety Step): Cool the mixture back to 0 °C. Dilute with DCM. Slowly add saturated

. Warning: Vigorous gas evolution ( -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc).

Table 1: Comparison of Fluorination Reagents

| Reagent | Thermal Stability | Reactivity | Side Products | Recommended Use |

| DAST | Low (Explosive >90°C) | High | Elimination (Alkenes) | Small scale, low temp |

| Deoxo-Fluor | Moderate | Moderate | Less Elimination | Scale-up, hindered alcohols |

| XtalFluor-E | High (Solid salt) | Lower (Needs promoter) | Minimal | Safety-critical processes |

Part 3: Case Study – MK-0731 (Kinesin Spindle Protein Inhibitor)[3][4]

This case study exemplifies the use of fluorine to solve a specific medicinal chemistry bottleneck: balancing potency with hERG safety margins.

The Challenge

Merck researchers identified a potent Kinesin Spindle Protein (KSP) inhibitor.[3] However, the lead compound possessed a highly basic piperidine nitrogen, leading to:

-

High affinity for the hERG potassium channel (cardiotoxicity risk).[3]

-

P-glycoprotein (P-gp) efflux liability (poor bioavailability).

The Solution

They introduced a fluorine atom at the 3-position of the piperidine ring.[4][5] The stereochemistry of the fluorine was decisive.

-

Axial-F Isomer: The C–F bond is anti-parallel to the N–H bond.[3] The dipole interactions and inductive effect lowered the

to 7.6 (from ~9.0). This maintained sufficient basicity for target binding (salt bridge) but reduced hERG affinity. -

Equatorial-F Isomer: The C–F bond is gauche to the lone pair/N-H. The

dropped further to 6.6 . While this eliminated hERG liability, it was too weakly basic to maintain the critical salt bridge with the target protein (Glu residue), resulting in loss of potency.

Outcome: The Axial-3-Fluoro analog (MK-0731) was selected as the clinical candidate, perfectly threading the needle between potency and safety.

Visualization: MK-0731 Optimization Logic

Caption: Decision tree for the optimization of MK-0731, highlighting the critical impact of stereochemistry on pKa and efficacy.

Part 4: Metabolic Stability & Toxicity

Fluorine substitution is a standard tactic to block metabolic "soft spots."[6][7]

-

Blocking N-Dealkylation: Fluorine on the

-carbon to an amine is generally unstable (hydrolyzes to amide/ketone). Therefore, F is placed at -

Blocking Ring Oxidation: Proline and pyrrolidine rings are susceptible to oxidation by CYP450s at the carbon

to the nitrogen. Substituting hydrogens with fluorine at these positions (or adjacent positions to electronically deactivate the C-H bond) increases metabolic half-life (

Toxicity Warning: While generally safe, certain fluorinated amines can degrade into toxic metabolites.

-

Fluoroacetate mimicry:

-fluoro-amines can, in rare oxidative cleavage events, generate fluoroacetaldehyde/fluoroacetate, which inhibits the Krebs cycle (aconitase inhibitor). This is rare in alicyclic systems but must be monitored in early tox screens.

References

-

Morgenthaler, M. et al. (2007). "Predicting and tuning physicochemical properties in lead optimization: Amine basicities." Bioorganic & Medicinal Chemistry, 15(7), 2305-2314. Link

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. Link

-

Cox, C. D. et al. (2008). "Kinesin spindle protein (KSP) inhibitors.[3][8] 9. Discovery of (2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer."[3] Journal of Medicinal Chemistry, 51(15), 4601-4608. Link

-

Purser, S. et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

-

Champagne, P. A. et al. (2015). "Developments in the synthesis of monofluorinated heterocycles." Chemical Reviews, 115(16), 9073-9174. Link

Sources

- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gauche effect - Wikipedia [en.wikipedia.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. researchgate.net [researchgate.net]

- 5. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide & Safety Profile: trans-2-Fluorocyclopentan-1-amine Hydrochloride

Executive Summary & Chemical Identity

In modern drug discovery, the strategic incorporation of fluorine atoms into aliphatic ring systems is a highly validated tactic to modulate pharmacokinetic properties. trans-2-Fluorocyclopentan-1-amine hydrochloride (CAS: 2125943-82-8) is a specialized bioisosteric building block frequently utilized by medicinal chemists[1][2]. The introduction of the highly electronegative fluorine atom adjacent to the primary amine induces a strong inductive electron-withdrawing effect. This strategically lowers the pKa of the amine, enhances the molecule's lipophilicity (LogD), and locks the cyclopentane ring into specific low-energy conformations, thereby improving target binding affinity and metabolic stability.

Because the free base of this compound is a volatile and potentially unstable liquid, it is commercially supplied and stored as a hydrochloride salt[3]. This technical whitepaper synthesizes the safety data, chemical reactivity, and handling protocols required to utilize this compound effectively and safely in a laboratory setting.

Physiochemical Properties & Hazard Classification

To design safe experimental workflows, researchers must first understand the quantitative physiochemical parameters and globally harmonized system (GHS) classifications associated with this compound.

Table 1: Physiochemical Data and GHS Hazard Summary

| Parameter | Value / Description |

| Chemical Name | This compound |

| CAS Registry Number | 2125943-82-8[1] |

| Molecular Formula | C₅H₁₁ClFN (C₅H₁₀FN · HCl)[3] |

| Molecular Weight | 139.60 g/mol [3] |

| Physical State | Solid (typically white to off-white crystalline powder) |

| Storage Requirements | 2–8°C, Inert atmosphere (Argon/N₂)[1][4] |

| GHS Signal Word | Warning |

| Primary Hazards | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) |

Mechanistic Toxicology & Chemical Reactivity (The "Why")

Standard Safety Data Sheets (SDS) often list hazards without explaining their chemical basis. As an application scientist, understanding the causality behind these hazards is critical for designing self-validating safety systems.

Hygroscopicity and Localized Acidity

Amine hydrochlorides are inherently hygroscopic. When exposed to ambient humidity, this compound absorbs moisture, leading to the localized dissociation of the salt into the free amine and hydrochloric acid (HCl). This localized generation of aqueous HCl is the primary mechanism behind its classification as a skin and eye irritant (H315, H319). Contact with mucosal membranes (which are highly aqueous) rapidly drops the local pH, causing cellular damage and respiratory tract irritation (H335).

Thermal Decomposition Kinetics

While fluorinated cycloalkanes are generally stable under standard conditions, extreme thermal stress (>200°C) or aggressive chemical environments can lead to catastrophic degradation. The thermal decomposition of fluorinated amine hydrochlorides proceeds via two distinct hazardous pathways[5][6]:

-

Dehydrohalogenation (HCl Release): The initial thermal event is the volatilization and dissociation of the hydrochloride salt, releasing corrosive HCl gas[6].

-

Defluorination (HF Release): At extreme temperatures (e.g., during a laboratory fire), the carbon-fluorine bond can cleave, releasing highly toxic and corrosive Hydrogen Fluoride (HF) gas. HF is a severe systemic toxin that penetrates tissue deeply and sequesters calcium, leading to hypocalcemia.

Standard Operating Procedures (SOPs) & Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that safety and chemical integrity are maintained throughout the experimental lifecycle.

Workflow 1: In Situ Free-Basing for Amide Coupling

Because the compound is supplied as an HCl salt, the free nucleophilic amine must be liberated prior to coupling reactions (e.g., reacting with a carboxylic acid to form an amide). Using a strong aqueous base (like NaOH) can lead to side reactions or extraction losses due to the high water solubility of the small aliphatic amine. Instead, in situ free-basing with a non-nucleophilic organic base is the field-proven standard.

Step-by-Step Methodology:

-

Preparation: Purge a dry reaction flask with Argon. Weigh the this compound and transfer it to the flask.

-

Solvation: Suspend the salt in an anhydrous, polar aprotic solvent (e.g., DMF or DCM). The salt will likely remain partially insoluble.

-

Deprotonation: Add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The solution will become homogeneous as the HCl is neutralized to form DIPEA·HCl, liberating the free trans-2-fluorocyclopentan-1-amine.

-

Activation & Coupling: In a separate vial, activate the target carboxylic acid using a coupling reagent (e.g., HATU) and 1.0 equivalent of DIPEA. Transfer the activated ester to the free amine solution.

-

Reaction Monitoring: Stir at room temperature. The fluorine atom reduces the nucleophilicity of the amine slightly compared to non-fluorinated analogs, so reaction times may need to be extended (typically 4–12 hours).

Workflow for in situ free-basing and amide coupling of the amine hydrochloride.

Workflow 2: Chemical Spill Response & Neutralization

In the event of a solid spill, sweeping the compound dry can generate hazardous, respirable dust. The protocol must suppress dust generation while neutralizing the localized acidity.

Step-by-Step Methodology:

-

Isolation: Immediately evacuate personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity.

-

PPE Verification: Responders must don a particulate respirator (N95 or P100), nitrile gloves, and chemical safety goggles.

-

Containment: Surround the solid spill with a mild, solid inorganic base, such as Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate (CaCO₃). Do not use strong bases (e.g., NaOH), as the exothermic neutralization can volatilize the amine.

-

Collection: Lightly dampen the spill area with water to suppress dust, then mechanically collect the neutralized slurry using a non-sparking scoop.

-

Disposal: Place the collected material into a sealed, clearly labeled hazardous waste container designated for halogenated organic waste.

Step-by-step emergency response pathway for solid amine hydrochloride spills.

Storage and Handling Autonomy

To maintain the scientific integrity of this compound over long-term storage, the environment must strictly control moisture and thermal energy.

-

Temperature Control: Store strictly at 2–8°C (standard refrigeration)[1]. Elevated temperatures accelerate the degradation of the crystalline lattice.

-

Atmospheric Control: The primary container must be purged with an inert gas (Argon is preferred over Nitrogen due to its higher density, which allows it to "blanket" the solid)[3][4].

-

Secondary Containment: Place the primary vial inside a secondary desiccator jar containing active desiccant (e.g., Drierite or silica gel) to create a self-validating moisture barrier. Allow the container to reach room temperature before opening to prevent ambient condensation from forming on the cold solid.

References

- This compound, 2125943-82-8. Amadis Chemical.

- 1174986-12-9 | 2-Fluorocyclopentan-1-amine. BLD Pharm.

- 921599-70-4 | 2,2-Difluorocyclopentan-1-amine hydrochloride. BLD Pharm.

- This compound. Achmem.

- Thermodynamics of the Antiviral and Antiparkinsonian Drug Amantadine Hydrochloride: Condensed State Properties and Decomposition.

- Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses.

Sources

- 1. This compound,2125943-82-8-Amadis Chemical [amadischem.com]

- 2. 1174986-12-9|2-Fluorocyclopentan-1-amine|BLD Pharm [bldpharm.com]

- 3. achmem.com [achmem.com]

- 4. 921599-70-4|2,2-Difluorocyclopentan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

Methodological & Application

Application Note: trans-2-Fluorocyclopentan-1-amine as a Bioisostere in Lead Optimization

This Application Note and Protocol Guide is structured to provide actionable, high-level scientific guidance on using trans-2-fluorocyclopentan-1-amine in lead optimization.

Executive Summary

In modern drug discovery, the trans-2-fluorocyclopentan-1-amine motif represents a precision tool for "Fluorine Scanning." Unlike simple acyclic fluoroamines, this scaffold offers a unique combination of conformational restriction and electronic modulation . By replacing a standard cyclopentyl amine or an ethylamine chain with this fluorinated congener, medicinal chemists can lower basicity (pKa), block metabolic "soft spots" (C2 oxidation), and enforce specific binding vectors without significantly altering steric bulk.

This guide details the mechanistic rationale, physicochemical profiling, and experimental protocols for integrating trans-2-fluorocyclopentan-1-amine into lead optimization campaigns.

Mechanistic Rationale & Physicochemical Profiling[1][2]

The "Fluorine Effect" on Basicity (pKa)

The introduction of a fluorine atom at the

-

Standard Cyclopentylamine pKa: ~10.6

-

trans-2-Fluorocyclopentan-1-amine pKa: ~9.0 – 9.4 (approx. 1.2–1.6 unit drop)

Impact: Lowering the pKa from >10 to <9.5 increases the fraction of the neutral species at physiological pH (7.4). This often correlates with:

-

Improved Membrane Permeability: Higher passive diffusion (

). -

Reduced hERG Inhibition: Lower cationic character reduces non-specific binding to the hERG channel pore.

-

Reduced P-gp Efflux: Less trapping in the lysosome or transporter recognition.

Conformational Analysis: The Trans vs. Cis Distinction

While acyclic

-

The Cis Isomer: Substituents are roughly pseudo-axial/pseudo-equatorial (dihedral

40–60°). This mimics the gauche conformation, allowing for intramolecular H-bonding ( -

The Trans Isomer (Focus of this Guide): Substituents are pseudo-equatorial/pseudo-equatorial (dihedral

100–120°).-

Key Advantage: The trans isomer prevents the formation of a strong intramolecular H-bond. This leaves the amine protons available for interactions with the protein target or solvent water, potentially improving solubility compared to the "internally satisfied" cis isomer.

-

Vector: It provides a rigidified "anti-like" vector, distinct from the flexible ethylamine chain.

-

Metabolic Blocking

The C2 position of cyclopentyl amines is a metabolic soft spot, prone to oxidation by Cytochrome P450 (CYP) enzymes.

-

Mechanism: Fluorine substitution at C2 blocks hydrogen abstraction due to the high strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H).

-

Result: Extended half-life (

) and reduced intrinsic clearance (

Visualization: Decision Logic & Conformation

Diagram 1: Lead Optimization Decision Tree

This logic flow guides the chemist on when to deploy the trans-2-fluoro scaffold.

Caption: Decision logic for deploying trans-2-fluorocyclopentan-1-amine to address specific ADMET liabilities.

Experimental Protocols

Protocol A: Physicochemical Validation (pKa Determination)

Objective: Accurately determine the pKa shift induced by the fluorine substitution. Method: Potentiometric Titration (Gold Standard).

-

Preparation: Dissolve 5 mg of the trans-2-fluorocyclopentan-1-amine hydrochloride salt in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

-

Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

-

Titration:

-

Acidify the sample to pH ~2.5 using 0.1 M HCl.

-

Titrate with standardized 0.1 M KOH (CO2-free) in small increments (e.g., 5 µL).

-

Record pH after stabilization (drift < 0.005 pH/min).

-

-

Analysis: Plot pH vs. Volume of KOH. Determine the inflection point (equivalence point). The pKa is the pH at the half-equivalence point.

-

Validation: Compare against a reference standard (e.g., cyclopentylamine, pKa 10.63).

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the reduction in intrinsic clearance (

-

Reagents:

-

Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

-

Test Compound (1 µM final concentration).

-

-

Incubation:

-

Pre-incubate microsomes (0.5 mg/mL) and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Start Reaction: Add NADPH regenerating system.

-

Time Points: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

-

-

Quenching: Immediately transfer aliquots into 150 µL of ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis:

-

Centrifuge (4000 rpm, 20 min, 4°C).

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

Monitor the disappearance of the parent peak.

-

-

Calculation:

-

Plot ln(% remaining) vs. time. Slope =

. - .

- .

-

Protocol C: Synthetic Incorporation (General Amide Coupling)

Context: Attaching the building block to a carboxylic acid core.

-

Reagents: Carboxylic Acid Core (1.0 equiv), trans-2-fluorocyclopentan-1-amine HCl (1.2 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv), DMF (anhydrous).

-

Procedure:

-

Dissolve Acid in DMF (0.1 M).

-

Add DIPEA and stir for 5 mins.

-

Add HATU and stir for 10 mins (Activation).

-

Add the amine salt.[1]

-

Stir at RT for 2–16 hours (monitor by LCMS).

-

-

Workup: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine. Dry over Na2SO4.

-

Purification: Flash chromatography (DCM/MeOH gradient). Note: The fluorine atom provides a distinct handle for 19F-NMR monitoring.

Comparative Data Summary

| Feature | Cyclopentylamine (Ref) | trans-2-F-Cyclopentylamine | cis-2-F-Cyclopentylamine |

| pKa | ~10.6 | ~9.2 | ~9.0 |

| LogD (pH 7.4) | Low (mostly ionized) | Medium (more neutral) | Medium |

| Conformation | Flexible Envelope | Rigid (Pseudo-diequatorial) | Rigid (Pseudo-axial/equatorial) |

| H-Bonding | Intermolecular only | Intermolecular (Solvent exposed) | Intramolecular (N-H...F) possible |

| Metabolic Risk | High (C2 oxidation) | Low (Blocked) | Low (Blocked) |

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Grygorenko, O. O., et al. (2020).[2] Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. ChemRxiv. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Troubleshooting & Optimization

preventing HF elimination during synthesis with fluorinated amines

Topic: Preventing HF Elimination (Defluorination)

Status: Active | Ticket ID: F-AMINE-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because your fluorinated amine—specifically a

This guide addresses the E1cB (Elimination Unimolecular conjugate Base) mechanism, the primary culprit behind HF elimination in these systems. Our goal is to provide you with chemically grounded, self-validating protocols to retain that critical fluorine atom.

Module 1: Diagnostics & Mechanism

Q: Why is my stable-looking amine losing Fluorine?

A: The presence of a fluorine atom at the

Under basic conditions, even mild ones, a base can deprotonate this position. Because fluoride (

The E1cB Pathway:

-

Deprotonation: Base removes the acidic proton, forming a carbanion (or a stabilized anionic transition state).

-

Elimination: The electron pair from the carbanion pushes in to form a double bond, ejecting the fluoride ion.

Visualization: The E1cB Trap

The following diagram illustrates the transition state you must avoid.

Figure 1: The E1cB elimination pathway.[1] Note that the stability of the carbanion intermediate dictates the rate of decomposition.

Module 2: Reaction Optimization (Troubleshooting)

Q: Which bases are safe for alkylating -fluoroamines?

A: Avoid hard, strong bases (e.g., NaH, LiHMDS, KOtBu). These will rapidly deprotonate the

Base Selection Matrix:

| Base Class | Examples | Risk Level | Recommendation |

| Inorganic Hydrides | NaH, KH | CRITICAL | Avoid. Rapid E1cB elimination. |

| Alkoxides | NaOMe, KOtBu | HIGH | Avoid. Strong basicity promotes elimination. |

| Carbonates | LOW | Recommended. | |

| Tertiary Amines | TEA, DIPEA | LOW/MED | Safe at RT. DIPEA is preferred (steric bulk prevents C-deprotonation). |

| Phosphazenes | BEMP, | MED | Use only if carbonates fail; monitor strictly at -78°C. |

Q: Does solvent choice matter?

A: Yes. Polar aprotic solvents (DMSO, DMF, DMA) significantly accelerate HF elimination. They solvate cations well, leaving the basic anion "naked" and highly reactive. They also stabilize the polar transition state of the elimination.

-

Preferred Solvents: Acetonitrile (MeCN), Dichloromethane (DCM), Toluene.

-

Use with Caution: DMF, DMSO (Keep temperature < 60°C).

Module 3: Protocols & Workflows[2][3]

Protocol A: Safe Alkylation of a -Fluoroamine

Objective: Alkylate a secondary

Reagents:

-

Substrate:

-Fluoroamine (1.0 equiv) -

Electrophile: Alkyl halide (1.1 equiv)

-

Base:

(2.0 equiv) or DIPEA (2.5 equiv) -

Solvent: Anhydrous MeCN (0.1 M concentration)

Step-by-Step:

-

Dissolution: Dissolve the amine in MeCN under

atmosphere. -

Base Addition: Add DIPEA or micronized

.-

Note: If using

, ensure vigorous stirring as it is a heterogeneous reaction.

-

-

Temperature Control: Cool to 0°C before adding the electrophile.

-

Why? Elimination has a higher activation energy than N-alkylation. Low temp favors substitution (kinetic product).

-

-

Addition: Add the alkyl halide dropwise.

-

Monitoring: Allow to warm to Room Temperature (RT) only if reaction is sluggish. Monitor via LCMS or

NMR.-

Checkpoint: If you see a new peak in

NMR shift significantly upfield (fluoride ion) or disappearance of the signal, quench immediately with dilute acetic acid.

-

-

Quench: Pour into saturated

(aq). Do not use strong basic washes (NaOH).

Protocol B: Purification (The "Neutral Silica" Method)

Issue: Standard silica gel is slightly acidic (

-

Slurry Preparation: Mix silica gel with the eluent solvent containing 1% Triethylamine (TEA) .

-

Column Packing: Pour the slurry and flush with 2-3 column volumes of the TEA-doped solvent.

-

Loading: Load your crude material.

-

Elution: Run the column with your standard gradient (e.g., Hex/EtOAc), maintaining 0.5% TEA in the mobile phase.

-

Result: The TEA neutralizes acidic sites on the silica, preventing acid-catalyzed elimination or hydrolysis.

-

Module 4: Advanced Decision Logic

Use this flow to determine the correct reaction pathway for your specific substrate.

Figure 2: Decision matrix for optimizing reaction conditions to preserve C-F bonds.

References

-

Mechanistic Insight (E1cB)

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

-

Base & Solvent Effects in Fluorination

-

Synthesis of

-Fluoroamines (Hydrofluorination): -

Flow Chemistry & Stability

-

General Stability of Fluorinated Amines

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 4. α-Fluoroamines - Enamine [enamine.net]

- 5. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 6. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]

- 7. Ligand-Enabled Stereoselective β-C(sp3)–H Fluorination: Synthesis of Unnatural Enantiopure anti-β-Fluoro-α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]

- 9. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

- 11. siue.edu [siue.edu]

Technical Guide: Solubility & Handling of trans-2-Fluorocyclopentan-1-amine HCl

[1][2]

CAS: 2125943-82-8 | Formula: C₅H₁₀FN[1][2] · HCl | MW: 139.60 g/mol [1][2]

Executive Summary

trans-2-Fluorocyclopentan-1-amine HCl is a fluorinated cyclic amine salt used primarily as a conformational restriction building block in medicinal chemistry.[1][2] As a hydrochloride salt, its solubility is governed by the competition between its high crystal lattice energy (ionic interactions) and the solvation energy provided by the solvent.

While the fluorine atom introduces a dipole and slight lipophilicity compared to the non-fluorinated analog, the ionic nature of the ammonium-chloride pair dominates .[2] Consequently, this compound exhibits high solubility in high-dielectric protic solvents and poor solubility in non-polar organic solvents.[1][2]

Solubility Profile

The following data represents the typical solubility behavior for low-molecular-weight fluorinated amine hydrochlorides.

Solubility Categorization Table

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Protic (High Dielectric) | Water | Very High (>100 mg/mL) | Ideal for aqueous workups; pH dependent.[1][2] |

| Methanol (MeOH) | High (>50 mg/mL) | Primary solvent for reactions and transfers.[2] | |

| Ethanol (EtOH) | Moderate | Good for recrystallization (often requires heating).[2] | |

| Isopropanol (IPA) | Low to Moderate | Excellent anti-solvent for crystallization when paired with MeOH.[2] | |

| Aprotic (Polar) | DMSO / DMF | High | Use only if necessary; difficult to remove.[2] |

| Acetonitrile (MeCN) | Low | Sparingly soluble at RT; may dissolve with heat.[2] | |

| Chlorinated | Dichloromethane (DCM) | Very Low (<5 mg/mL) | Critical: Do not use for extraction of the salt.[2] Requires free-basing.[1][2] |

| Chloroform | Very Low | Similar behavior to DCM.[2][3] | |

| Non-Polar / Ethers | Ethyl Acetate (EtOAc) | Insoluble | Standard anti-solvent for precipitation.[2] |

| Diethyl Ether (Et₂O) | Insoluble | Best anti-solvent to crash out the salt from MeOH/EtOH.[2] | |

| Hexanes / Heptane | Insoluble | Strictly for washing filter cakes.[2] |

Decision Frameworks (Visualized)

Figure 1: Solvent Selection Decision Tree

This logic gate helps researchers select the correct solvent system based on the experimental objective (Reaction, Purification, or Extraction).

Caption: Decision tree for solvent selection based on experimental intent. Note the critical stop point for DCM extraction of the salt form.

Troubleshooting Guide (Q&A)

Scenario A: The compound "oiled out" during recrystallization.

Diagnosis: This occurs when the anti-solvent (e.g., Ether/Hexane) is added too quickly or the solution is too concentrated, causing the salt to separate as a liquid phase before organizing into a crystal lattice. Corrective Protocol:

-

Re-dissolve the oil by heating the mixture and adding a small amount of the polar solvent (MeOH/EtOH).[2]

-

Add the anti-solvent dropwise to the hot solution only until a faint turbidity persists.[2][4]

-

Seeding: Add a single crystal of pure material (if available) or scratch the inner glass surface with a spatula to induce nucleation.[2]

-

Allow the flask to cool to room temperature slowly (wrap in foil/towel) before moving to an ice bath.

Scenario B: I need to use the amine in a DCM-mediated coupling reaction (e.g., Amide coupling), but the salt won't dissolve.

Diagnosis: Amine HCl salts are generally insoluble in DCM. Heterogeneous reactions can work but are slow.[2] Corrective Protocol:

-

Method 1 (In-situ Neutralization): Suspend the salt in DCM and add a tertiary base (DIPEA or TEA, 2.5–3.0 equivalents). The base will deprotonate the ammonium salt, releasing the free amine into the DCM solution. The resulting DIPEA·HCl will remain soluble or precipitate depending on concentration, but the reaction will proceed.

-

Method 2 (Pre-conversion): Perform a "Free-Basing" workup (see Section 6) to isolate the oil before adding to the reaction.[2]

Scenario C: Low recovery after aqueous workup.

Diagnosis: The compound is a low-molecular-weight amine.[1][2] Even as a free base, it may have significant water solubility due to the polar fluorine and amine groups. Corrective Protocol:

Frequently Asked Questions (FAQs)

Q1: Is trans-2-Fluorocyclopentan-1-amine HCl hygroscopic? A: Yes, like most low-molecular-weight amine hydrochlorides, it is hygroscopic.[1][2] It will absorb atmospheric moisture, leading to clumping or deliquescence.

-

Recommendation: Store in a tightly sealed container, preferably in a desiccator or freezer (-20°C). Warm to room temperature before opening to prevent condensation.

Q2: Can I analyze this salt directly by GC-MS? A: No. GC-MS requires the analyte to be volatile.[1][2] The HCl salt will decompose or not vaporize in the injector port.

-

Solution: You must free-base the sample (shake with aq.[1][2] NaOH/DCM) and inject the organic layer, or use LC-MS which handles salts directly.[1][2]

Q3: Why is the 'trans' stereochemistry important for solubility? A: The trans configuration locks the fluorine and ammonium group on opposite faces of the ring. This creates a specific dipole moment vector that influences crystal packing.[2] While it doesn't drastically change solubility compared to the cis isomer, it often results in higher melting points and more stable crystal lattices, requiring more thermal energy (heat) to dissolve in marginal solvents like EtOH.

Experimental Protocols

Protocol A: Salt Metathesis (Free-Basing)

Use this when you need the amine soluble in DCM, Ether, or Toluene.[1]

Workflow Diagram:

Caption: Workflow for converting the HCl salt to the DCM-soluble free amine.

Step-by-Step:

-

Suspension: Place 1.0 g of trans-2-Fluorocyclopentan-1-amine HCl in a separatory funnel. Add 20 mL of DCM (Dichloromethane).[2] The solid will likely not dissolve.[2]

-

Basification: Add 20 mL of 1M NaOH (or saturated NaHCO₃ for milder conditions, though NaOH is preferred to ensure full deprotonation).

-

Extraction: Shake vigorously for 2–3 minutes. The solid should disappear as it converts to the free amine and partitions into the DCM layer.

-

Separation: Drain the lower organic (DCM) layer.[2]

-

Re-extraction: Extract the aqueous layer two more times with 10 mL DCM.

-

Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate carefully (the free amine may be volatile; do not apply high vacuum for extended periods).

Protocol B: Recrystallization (Purification)

-

Place the crude salt in an Erlenmeyer flask.

-

Add absolute Ethanol (minimum amount) and heat to boiling until dissolved.

-

Remove from heat.[2][5][6] Add Diethyl Ether dropwise until a persistent cloudiness appears.[2]

-

Add 1–2 drops of Ethanol to clear the solution.[2]

-

Let cool to room temperature undisturbed, then place in a fridge/freezer.

-

Filter the white crystals and wash with cold Ether.[2]

References

optimizing reaction conditions for sterically hindered fluorinated amines

Topic: Optimization of Reaction Conditions for Sterically Hindered Fluorinated Amines Ticket ID: F-AMINE-OPT-2024 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Fluorinated Building Block Support Center

You have reached the advanced troubleshooting hub for fluorinated amine chemistry. This guide addresses the specific kinetic and thermodynamic challenges posed by sterically hindered fluorinated amines (e.g.,

The Core Challenge: The "Double Whammy"

Your reaction is likely failing due to two synergistic factors:

-

Electronic Deactivation: The inductive withdrawal (

effect) of fluorine significantly lowers the energy of the nitrogen lone pair (HOMO), drastically reducing nucleophilicity. For example, -

Steric Shielding: Bulky groups (t-butyl, adamantyl, or

-branching) physically block the approach of the amine to the electrophile or metal center.

Module 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1][2][3]

Status: High Priority / Common Failure Point

Standard protocols for anilines often fail here. The low nucleophilicity of fluorinated amines slows the transmetalation step (amine binding to Pd), allowing catalyst decomposition or halide reduction to dominate.

Diagnostic Protocol

-

Symptom: Full consumption of aryl halide, but formation of hydrodehalogenated product (Ar-H) instead of product.

-

Cause: The amine is not binding to the Pd(II) center fast enough; the catalyst undergoes

-hydride elimination or reductive elimination with hydride.

-

-

Symptom: No reaction; aryl halide remains.

-

Cause: Oxidative addition failed (unlikely with Ar-Br/I) or catalyst poisoning.

-

Optimization Workflow

1. Ligand Selection (The Critical Variable)

You must use electron-rich, sterically demanding dialkylbiaryl phosphine ligands. These facilitate oxidative addition and, crucially, create a binding pocket that forces the reluctant amine to coordinate.

-

Primary Fluorinated Amines: Use BrettPhos or tBuBrettPhos .

-

Secondary Fluorinated Amines: Use RuPhos or AdBrettPhos .

-

Extreme Steric Bulk: Use CPhos or JackiePhos .

2. The "Pre-Catalyst" Mandate

Do not use Pd(OAc)

-

Recommendation: Use Pd-G3 or Pd-G4 palladacycles (e.g., BrettPhos Pd G4). These generate the active mono-ligated Pd(0) species immediately upon exposure to base.[1]

3. Base & Solvent Matrix

-

Standard: NaOtBu (1.4 equiv) in Toluene or Dioxane at 80–100°C.

-

Base-Sensitive Substrates: K

PO

Visual Troubleshooting Guide: Ligand Selection

Figure 1: Decision tree for ligand selection in Pd-catalyzed cross-coupling of fluorinated amines.

Module 2: Amide Bond Formation

Status: Medium Priority / Kinetic Stalling

Standard coupling reagents (HATU, EDC/HOBt) often fail because the active ester intermediate hydrolyzes or rearranges faster than the weak fluorinated nucleophile can attack it.

Resolution Protocols

Protocol A: Propylphosphonic Anhydride (T3P)

T3P is superior for low-nucleophilicity amines because it drives the equilibrium forward through the release of a water-soluble salt and operates well in organic solvents (EtOAc, DMF) at elevated temperatures without rapid decomposition.

-

Dissolve: Carboxylic acid (1.0 equiv) and Fluorinated Amine (1.1 equiv) in EtOAc or DMF (0.5 M).

-

Base: Add DIPEA (3.0 equiv) or Pyridine (5.0 equiv).

-

Reagent: Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise.

-

Heat: Stir at 60–80°C . Room temperature is rarely sufficient for fluorinated amines.

Protocol B: The "Acid Chloride" Bypass

If T3P fails, you must increase the electrophilicity of the carbonyl carbon.

-

Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine).

-

Why: It generates the acid chloride in situ under neutral conditions, avoiding the harshness of SOCl

.

Step-by-Step:

-

Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

-

Add Ghosez’s Reagent (1.1 equiv) at 0°C. Stir 1h to form Acid Chloride.

-

Add Fluorinated Amine (1.2 equiv) and Pyridine (2.0 equiv).

-

Warm to reflux if necessary.

Module 3: Physical Handling & Reagent Prep

Status: Prerequisite

Many users report "failed reactions" that are actually handling errors.

Volatility Alert

Small fluorinated amines (e.g., 2,2,2-trifluoroethylamine, bp ~37°C) are highly volatile.

-

Issue: If you use the free base, you may lose stoichiometry during weighing or degassing.

-

Fix: Use the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

-

In-Situ Release: Do not free-base the amine separately. Add the salt directly to the reaction vessel and add an extra equivalent of base (e.g., NaOtBu or DIPEA) to release the free amine in situ.

Solubility Data Table

| Solvent | Solubility (Amine Salts) | Suitability for Coupling | Notes |

| DCM | Low | Moderate | Good for amide coupling; poor for Pd-catalysis. |

| DMF/DMA | High | High | Excellent for SnAr and Amide coupling. Hard to remove. |

| Toluene | Very Low | High | Best for Buchwald. Salts will suspend; this is normal. |

| THF | Moderate | Moderate | Good general purpose, but T_max is limited (66°C). |

Frequently Asked Questions (FAQ)

Q: My Buchwald reaction turns black immediately and yields no product. Why? A: "Pd black" formation indicates the catalyst is falling out of solution before the catalytic cycle is complete. This usually means the amine is not binding to the Pd.

-

Fix: Switch to a bulkier, more electron-rich ligand (e.g., tBuBrettPhos ) to stabilize the Pd(0) species. Ensure your solvent is strictly anhydrous and degassed.

Q: Can I use microwave irradiation? A: Yes, and it is highly recommended for SnAr (Nucleophilic Aromatic Substitution) with fluorinated amines. The high activation barrier often requires temperatures >120°C, which microwaves achieve rapidly. For Pd-coupling, conventional heating is preferred to avoid rapid catalyst deactivation.

Q: I'm trying to couple a trifluoromethyl-amine (

-

Alternative: Consider Copper-catalyzed Ullmann coupling using a diamine ligand (e.g., DMEDA) at high temperature (110°C+), or reverse the disconnection: Couple an Aryl Amine with a fluorinated alkyl halide/triflate.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Maiti, D., & Buchwald, S. L. (2009). "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Journal of the American Chemical Society.

-

Dunetz, J. R., et al. (2011).[2] "T3P (Propylphosphonic Anhydride) in Organic Synthesis." Organic Process Research & Development.

-

Patterson, S., et al. (2011). "The influence of fluorine on the pKa and Pgp-mediated efflux for a series of PDE9 inhibitors." MedChemComm.

-

Ghosez, L., et al. (1979). "Synthesis of acyl chlorides under neutral conditions." Angewandte Chemie International Edition.

Sources

Validation & Comparative

Comparative Guide: Enantiomeric Excess Determination of Fluorinated Cyclopentyl Amines

Executive Summary

Fluorinated cyclopentyl amines represent a high-value pharmacophore in modern drug design, acting as lipophilic, metabolically stable bioisosteres for proline or pyrrolidine derivatives. However, their analysis presents a "perfect storm" of analytical challenges:

-

Lack of UV Chromophores: The saturated ring and fluorine substituent are UV-transparent, rendering standard HPLC-UV invisible without derivatization.

-

Conformational Mobility: The cyclopentane ring undergoes rapid envelope-twist pseudorotation, complicating NMR interpretation.

-

Electronic Effects: The high electronegativity of fluorine lowers the basicity of the amine, affecting reactivity with standard chiral selectors.

This guide compares the three industry-standard methodologies for determining enantiomeric excess (% ee):

Section 1: Comparative Analysis Matrix

The following data summarizes the performance of each method based on internal validation trials using rac-3-fluorocyclopentan-1-amine as a model substrate.

| Feature | Method A: | Method B: | Method C: Chiral HPLC (Derivatized) |

| Primary Detection | UV (254 nm) via Benzamide tag | ||

| Sample Prep Time | 60–90 mins (Reaction required) | < 5 mins (Mix & Measure) | 120 mins (Rxn + Workup + Equil.) |

| Sample Recovery | Destructive (covalent bond) | Non-destructive (salt formation) | Destructive (derivatized) |

| Resolution ( | Excellent ( | Moderate ( | High ( |

| Throughput | Low (Single sample) | High (Flow-NMR compatible) | Medium (Auto-sampler) |

| Cost Per Sample | High (Reagent cost) | Low (Reagent reusable/cheap) | Medium (Solvents/Columns) |

| Best Use Case | Absolute Configuration & R&D | High-Throughput Screening | QC Release & Trace Impurities |

Section 2: Decision Framework

The following logic flow illustrates the optimal selection process for your specific analytical need.

Figure 1: Decision matrix for selecting the appropriate analytical technique based on research stage and data requirements.

Section 3: Detailed Experimental Protocols

Method A: NMR with Mosher's Acid (The Gold Standard)

Principle: This method relies on the formation of diastereomeric amides using

-

Why it works: The resulting diastereomers have distinct physical properties. In

NMR, you get a "Dual Reporter" system: the

Protocol:

-

Preparation: In a 1.5 mL vial, dissolve the amine salt (10 mg, ~0.06 mmol) in anhydrous

(0.5 mL). -

Free Basing: Add

(3.0 equiv) to ensure the amine is free and to scavenge HCl. -

Derivatization: Add (

)-(-)-MTPA-Cl (1.2 equiv). Note: Use the acid chloride, not the acid, for quantitative conversion of sterically hindered secondary amines. -

Incubation: Shake at room temperature for 30 minutes.

-

Quench: Add 0.1 mL saturated

, vortex, and filter the organic layer through a small plug of anhydrous -

Measurement: Acquire

NMR (minimum 376 MHz).-

Observation: You will see two sets of signals if the sample is racemic.

-

Calculation: Integration of the

signals (usually around -69 ppm) provides the most accurate ee.

-

Expert Insight: Due to the envelope conformation of the cyclopentyl ring, the fluorine on the ring may show complex coupling. Focus on the Mosher

Method B: NMR with Chiral Solvating Agents (The Rapid Screen)

Principle: A chiral acid forms a transient diastereomeric salt with the amine in solution. This induces a chemical shift difference (

Protocol:

-

Solvent Choice: Use

(Benzene-d6) or -

Sample: Dissolve 5 mg of the fluorinated amine in 0.6 mL solvent.

-

CSA Addition: Add 1.0–2.0 equivalents of (

)-BINOL or ( -